methyl 6-methyl-1H-indole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-methyl-1H-indole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-5-9(11(13)14-2)8-3-4-12-10(8)6-7/h3-6,12H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNXFVUFQRGWNEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=CNC2=C1)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for Methyl 6 Methyl 1h Indole 4 Carboxylate
De Novo Synthesis Approaches
The formation of the indole (B1671886) core from acyclic or non-indole precursors, known as de novo synthesis, offers a versatile and powerful means to introduce desired substitution patterns. Several classical and modern named reactions can be adapted for the synthesis of methyl 6-methyl-1H-indole-4-carboxylate.
Cyclization Reactions for Indole Ring Formation
The construction of the bicyclic indole scaffold is the central challenge in any de novo synthesis. The following sections explore adaptations of well-established indole-forming cyclization reactions.
First discovered in 1883, the Fischer indole synthesis remains one of the most widely used methods for indole formation. wikipedia.orgthermofisher.com The reaction involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a suitable aldehyde or ketone. wikipedia.org
For the synthesis of this compound, a logical approach involves the reaction of p-tolylhydrazine (or its hydrochloride salt) with an α-ketoester such as methyl pyruvate (B1213749) . The initial condensation yields the corresponding phenylhydrazone. Subsequent treatment with an acid catalyst, such as polyphosphoric acid (PPA), zinc chloride, or sulfuric acid in ethanol, induces a wikipedia.orgwikipedia.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to afford the indole ring. wikipedia.orgnih.gov The cyclization of the hydrazone derived from p-tolylhydrazine can theoretically yield both 6-methyl- and 4-methylindole (B103444) isomers. However, the electronic and steric influences of the methyl group on the phenylhydrazine (B124118) generally guide the regioselectivity of the cyclization. A general procedure for a similar synthesis of substituted indole-2-carboxylates involves forming the hydrazone and then using a mixture of polyphosphoric acid and phosphoric acid for the cyclization step. google.com
Table 1: Representative Conditions for Fischer Indole Synthesis
| Starting Materials | Catalyst/Solvent | Temperature | Product | Ref. |
|---|---|---|---|---|
| p-Tolylhydrazine, Methyl Pyruvate | Polyphosphoric Acid (PPA) | 80-120 °C | Methyl 6-methyl-1H-indole-2-carboxylate* | google.com |
| Phenylhydrazine, Ethyl Pyruvate | Ethanolic HCl | Reflux | Ethyl 1H-indole-2-carboxylate | nih.gov |
Note: This reaction typically yields the indole-2-carboxylate. Achieving the 4-carboxylate directly via a standard Fischer synthesis is not the primary outcome.
The Madelung synthesis involves the intramolecular cyclization of an N-acyl-o-toluidine at high temperatures using a strong base, such as sodium or potassium alkoxides. wikipedia.org This method is particularly useful for preparing indoles that may not be easily accessible through electrophilic substitution pathways.
To apply this to the synthesis of this compound, a suitable starting material would be an N-acylated derivative of 2,5-dimethylaniline . The acylation would need to introduce a group that can be converted to the methyl carboxylate. A more direct, modified Madelung approach might involve an N-oxalyl or a related derivative of 2,5-dimethylaniline. The intramolecular cyclization would be promoted by a strong base like potassium ethoxide or sodium hydride. researchgate.net Modern modifications of the Madelung synthesis utilize organolithium bases (like n-BuLi or LDA) at lower temperatures, which can improve functional group tolerance. organic-chemistry.org A tandem copper-catalyzed amidation/condensation approach has also been developed as a Madelung-type synthesis. semanticscholar.org
Table 2: Conceptual Madelung Approach
| Precursor | Base | Temperature | Key Transformation | Ref. |
|---|---|---|---|---|
| N-(alkoxycarbonylacetyl)-2,5-dimethylaniline | Potassium t-butoxide | >200 °C | Intramolecular cyclization | wikipedia.org |
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation reaction between a 2-haloaniline and a disubstituted alkyne. rsc.org This method offers excellent regioselectivity and functional group tolerance.
For the target molecule, the key starting materials would be 2-iodo-5-methylaniline and an alkyne such as methyl 2-butynoate or methyl propiolate . The palladium catalyst, typically Pd(OAc)₂, in the presence of a base (e.g., K₂CO₃ or NaOAc) and often a chloride source like LiCl, facilitates the oxidative addition of the palladium to the C-I bond, followed by alkyne insertion and reductive elimination to form the indole ring. The regioselectivity of the alkyne insertion is a key consideration, but this method is highly adaptable for producing a wide range of substituted indoles.
Table 3: Larock Indole Synthesis General Conditions
| Aryl Halide | Alkyne | Catalyst System | Base | Product | Ref. |
|---|---|---|---|---|---|
| o-Iodoaniline derivative | Disubstituted alkyne | Pd(OAc)₂, PPh₃ | K₂CO₃, LiCl | 2,3-Disubstituted indole | rsc.org |
Beyond the Larock synthesis, other palladium-catalyzed annulation strategies have emerged as robust methods for indole construction. A particularly relevant example is the reductive N-heteroannulation of 2-nitrostyrenes. This method has been successfully employed for the synthesis of methyl indole-4-carboxylate itself. orgsyn.org
Adapting this to the target molecule would involve starting with a methyl 2-ethenyl-3-nitro-5-methylbenzoate precursor. This substrate can be prepared from the corresponding substituted 2-methyl-3-nitrobenzoate. The cyclization is achieved using a palladium catalyst, such as palladium acetate, in the presence of a phosphine (B1218219) ligand and a carbon monoxide source. The reaction proceeds through the reduction of the nitro group and subsequent cyclization onto the vinyl group, forming the indole ring in high yield. orgsyn.org This method is noted for its mild conditions and tolerance of various functional groups. orgsyn.org
Another important historical route that can be adapted is the Batcho-Leimgruber indole synthesis . This two-step process begins with the formation of an enamine from an ortho-nitrotoluene derivative, followed by a reductive cyclization. wikipedia.orgresearchgate.net To synthesize the target molecule, one would start with 2,5-dimethyl-1-nitrobenzene . Reaction with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) would form the enamine, which upon reduction (e.g., with Raney nickel and hydrazine (B178648), or Pd/C and H₂), cyclizes to form 6-methylindole (B1295342). wikipedia.org Introducing the 4-carboxylate would require starting with a suitably functionalized nitrotoluene, such as methyl 4-methyl-2-nitro-5-methylbenzoate, making this a convergent approach.
Carboxylation Strategies at the Indole-4-Position
Introducing a carboxyl group directly onto a pre-formed 6-methylindole nucleus at the C4 position is challenging due to the inherent reactivity of the indole ring, which typically favors electrophilic substitution at the C3 position. Therefore, the most effective "carboxylation" strategies involve the use of starting materials where the carboxyl group, or a precursor to it, is already in place on the benzene (B151609) ring before the indole is formed.
The Reissert indole synthesis provides a classic example of this approach. wikipedia.org This method involves the condensation of an ortho-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base like potassium ethoxide. The resulting ethyl o-nitrophenylpyruvate is then reductively cyclized, typically using zinc in acetic acid, to yield an indole-2-carboxylic acid. wikipedia.org To adapt this for the target molecule, one would start with 4-methyl-2-nitrotoluene . The Reissert reaction would lead to 6-methylindole-2-carboxylic acid. To achieve substitution at the 4-position, a different starting material, such as methyl 2,5-dimethyl-3-nitrobenzoate, would be required, which could then undergo a reductive cyclization to form the indole-4-carboxylate.
Methylation of the Ester Group
The term "methylation of the ester group" in the context of synthesizing this compound refers to the formation of the methyl ester functionality. This is most commonly and efficiently achieved not by modifying an existing ester (e.g., converting an ethyl ester to a methyl ester via transesterification), but by direct esterification of the corresponding carboxylic acid precursor, 6-methyl-1H-indole-4-carboxylic acid. This direct route is the principal strategy and is detailed in Section 2.2.1.
Transesterification, while mechanistically possible, is a less common approach for the primary synthesis of a simple methyl ester when the parent carboxylic acid is available. It would involve reacting a different alkyl ester of 6-methyl-1H-indole-4-carboxylic acid with methanol (B129727) in the presence of an acid or base catalyst. This equilibrium-driven process would require a large excess of methanol to shift the equilibrium toward the desired methyl ester product.
Introduction of the 6-Methyl Moiety
The introduction of the methyl group at the C-6 position of the indole ring is a critical step that is typically accomplished early in the synthetic sequence by selecting a starting material that already contains this feature. A pre-functionalized precursor ensures regiochemical control and avoids potentially low-yielding and unselective C-H functionalization reactions on the indole core itself.
One of the most established and versatile methods for this purpose is the Fischer indole synthesis . thermofisher.comwikipedia.org This reaction constructs the indole ring from a substituted phenylhydrazine and a carbonyl compound under acidic conditions. wikipedia.orgnih.gov To obtain the 6-methylindole scaffold, the logical starting material is (4-methylphenyl)hydrazine, also known as p-tolylhydrazine.
The general mechanism involves the following key steps:
Formation of a phenylhydrazone from the reaction of p-tolylhydrazine with an appropriate aldehyde or ketone.
Isomerization to an enamine tautomer.
A nih.govnih.gov-sigmatropic rearrangement (the key bond-forming step) followed by the loss of ammonia to yield the aromatic indole ring. wikipedia.org
By choosing a carbonyl partner that can ultimately be converted to the 4-carboxylate group, this method provides a convergent route to the desired indole structure.
Functional Group Interconversion and Derivatization
Esterification Reactions to Form Methyl Esters
The most direct and widely employed method for synthesizing this compound is the esterification of its corresponding carboxylic acid precursor, 6-methyl-1H-indole-4-carboxylic acid. The Fischer-Speier esterification is a classic and reliable acid-catalyzed reaction for this transformation. masterorganicchemistry.commasterorganicchemistry.com
In this reaction, the carboxylic acid is heated with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using methanol as the solvent ensures a large excess, which drives the reaction toward the formation of the methyl ester product according to Le Chatelier's principle. libretexts.org An alternative method involves converting the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂), which then rapidly reacts with methanol to form the ester. This approach is often faster and avoids the equilibrium limitations of Fischer esterification. chemicalbook.com
| Reactant | Reagent/Catalyst | Solvent | Conditions | Product |
|---|---|---|---|---|
| 6-methyl-1H-indole-4-carboxylic acid | H₂SO₄ (catalytic) | Methanol (excess) | Reflux | This compound |
| 6-methyl-1H-indole-4-carboxylic acid | SOCl₂ | Methanol | 0 °C to Reflux | This compound |
Selective Functionalization of the Indole Core
Further derivatization of the this compound core is governed by the inherent reactivity of the indole ring system. The indole nucleus is an electron-rich heterocycle, with the pyrrole (B145914) ring being more reactive toward electrophiles than the benzene ring.
C-3 Functionalization : The C-3 position is the most nucleophilic and is the primary site for electrophilic substitution reactions such as halogenation, nitration, and Friedel-Crafts acylation.
Benzene Ring Functionalization (C-2, C-5, C-7) : Modifying the benzene portion of the indole is more challenging due to the lower reactivity compared to C-3. The existing substituents—the electron-donating 6-methyl group and the electron-withdrawing 4-carboxylate group—direct the position of any further electrophilic attack. The activating effect of the methyl group and the deactivating effect of the carboxylate group, combined with the directing influence of the pyrrole nitrogen, create a complex reactivity pattern. Site-selective C-H functionalization on the benzene ring of an indole often requires the installation of a directing group to achieve high regioselectivity at a specific position, such as C-5 or C-7. nih.govresearchgate.net
Advanced Catalytic Approaches in Synthesis
Organocatalysis in Indole Formation
Modern synthetic chemistry has seen the rise of organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions, often with high stereoselectivity. oup.comresearchgate.net While specific organocatalytic syntheses of this compound are not extensively documented, organocatalytic principles can be applied to key steps in its synthesis.
For instance, the enantioselective Friedel-Crafts alkylation of indoles is a powerful organocatalyzed reaction. eurekaselect.com In a hypothetical synthetic route, an organocatalyst could be used to construct a key intermediate. Chiral phosphoric acids, for example, have proven effective in catalyzing the addition of indoles to various electrophiles.
Furthermore, organocatalysts can be employed in cascade reactions to rapidly build molecular complexity. oup.comresearchgate.net A strategy for synthesizing the target molecule's core could involve an organocatalytic cascade that forms the substituted indole ring system from simpler acyclic precursors. Such approaches represent the cutting edge of synthetic methodology, offering efficient and environmentally benign alternatives to traditional metal-catalyzed processes. nih.gov
Transition Metal Catalysis for Coupling Reactions
Transition metal-catalyzed reactions are powerful tools for the synthesis of indole alkaloids and related heterocyclic structures due to their efficiency and selectivity. arabjchem.org These methods often allow for the construction of the indole nucleus from readily available starting materials under relatively mild conditions.
Palladium-catalyzed reactions are particularly prominent in indole synthesis. arabjchem.org The Larock indole synthesis, for instance, involves the palladium-catalyzed annulation of an alkyne with a 2-haloaniline derivative. arabjchem.org Another powerful approach is the Sonogashira cross-coupling followed by cyclization. thieme-connect.com This one-pot procedure can construct indoles from 2-haloanilines and terminal alkynes. thieme-connect.com For the specific synthesis of an indole-4-carboxylate, a palladium-catalyzed reductive N-heteroannulation of a 2-nitrostyrene derivative has been demonstrated to be an efficient method for the closely related methyl indole-4-carboxylate. orgsyn.org This strategy could be adapted for the target molecule by starting with an appropriately substituted 2-nitrostyrene.
Copper-catalyzed reactions, such as Ullmann-type C-N bond formation, also provide a viable pathway for assembling indole frameworks from aryl iodides and enamines in a one-pot tandem process. researchgate.net Furthermore, cobalt and rhodium have been employed in cross-dehydrogenative coupling and annulation reactions to form the indole ring. mdpi.com
These transition metal-catalyzed methods offer a modular approach to synthesizing complex indoles like this compound, where the substituents can be incorporated into the precursors (e.g., a substituted 2-haloaniline and a functionalized alkyne) prior to the key cyclization step.
Table 1: Examples of Transition Metal-Catalyzed Indole Synthesis
| Catalyst System | Reaction Type | Starting Materials | Reference |
|---|---|---|---|
| Palladium (Pd) | Larock Annulation / Tsuji-Trost Allylation | 2-Haloanilines, Alkynes | arabjchem.org |
| Palladium (Pd) | Reductive N-Heteroannulation | 2-Nitrostyrenes | orgsyn.org |
| Copper (Cu) | Ullmann-type C-N Coupling / C-H Activation | Aryl Iodides, Enamines | researchgate.net |
| Cobalt (Co) | Cross-Dehydrogenative Coupling | ortho-Alkenylanilines | mdpi.com |
| Gold (Au) | Hydroamination/Cyclization | 2-Alkynylanilides | thieme-connect.com |
Biocatalytic Transformations
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can operate under mild conditions (aqueous medium, ambient temperature, and neutral pH) and exhibit high chemo-, regio-, and stereoselectivity, which is particularly advantageous for the synthesis of complex pharmaceutical intermediates.
For indole derivatives, chemoenzymatic strategies have been developed. One approach involves using enzymes like tryptophan synthase variants and L-amino acid oxidases to generate structurally diverse indole-3-pyruvate derivatives. nih.gov These intermediates can then be acted upon by other thiamine-diphosphate (ThDP)-dependent enzymes to produce various indole-containing acyloins, which are valuable building blocks for more complex molecules. nih.gov
While a direct biocatalytic route to this compound has not been reported, the principles of enzymatic synthesis could be applied. For example, engineered enzymes could potentially perform selective methylation or carboxylation on an indole precursor. Directed evolution can be used to tailor enzymes to accept non-natural substrates and catalyze specific transformations required for the synthesis of highly substituted indoles. This approach holds promise for developing sustainable and efficient manufacturing processes for such compounds in the future.
Table 2: Enzyme Classes with Potential Application in Indole Synthesis
| Enzyme Class | Potential Reaction | Application in Synthesis |
|---|---|---|
| Tryptophan Synthase | Formation of C-C bond between indole and serine | Generating functionalized tryptophan analogues |
| L-amino acid oxidase (LAAO) | Oxidative deamination of amino acids | Producing indole-3-pyruvate derivatives nih.gov |
| ThDP-dependent enzymes | Acyloin condensation | Creating key intermediates from indole pyruvates nih.gov |
| Monooxygenases | Hydroxylation of the indole ring | Introducing functional groups for further modification |
| Methyltransferases | Selective methylation | Adding methyl groups at specific positions |
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles is crucial for developing sustainable synthetic routes that minimize environmental impact. tandfonline.com This involves considering factors such as solvent choice, atom economy, and the use of renewable resources. tandfonline.comprimescholars.com
Solvent-Free Reaction Methodologies
Performing reactions without a solvent or in a greener solvent like water is a core principle of green chemistry. researchgate.net Solvent-free, or neat, reactions can lead to reduced waste, lower costs, simplified workup procedures, and sometimes enhanced reaction rates. nih.govcdnsciencepub.com
Several indole synthesis methods have been adapted to solvent-free conditions. For example, the Michael addition of indoles to electron-deficient olefins has been efficiently catalyzed by a reusable ionic liquid under solvent-free conditions at room temperature. cdnsciencepub.com Other approaches involve mechanochemical protocols, such as using ball milling to induce Fischer indolization without the need for a bulk solvent. researchgate.net Thermal conditions, often assisted by microwave irradiation, can also promote indole synthesis in the absence of solvents. rsc.orgtandfonline.com Microwave-assisted synthesis, in particular, is noted for being rapid and environmentally friendly. tandfonline.com
Atom Economy Considerations
Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the final desired product. primescholars.comjocpr.com Reactions with high atom economy are inherently "greener" as they generate less waste. jocpr.com
Many classical named reactions for indole synthesis, such as the Wittig reaction, can have poor atom economy due to the formation of stoichiometric byproducts (e.g., triphenylphosphine (B44618) oxide). In contrast, modern synthetic methods often strive for higher atom efficiency. Addition and cycloaddition reactions are ideal in this regard, as they can theoretically achieve 100% atom economy. nih.gov
Transition metal-catalyzed C-H activation and annulation reactions are prime examples of atom-economical strategies. mdpi.comorganic-chemistry.org These reactions create new bonds by directly functionalizing existing C-H bonds, avoiding the need for pre-functionalized substrates and the generation of halide or other waste salts. mdpi.com Designing a synthesis for this compound that utilizes addition, cycloaddition, or C-H activation pathways would maximize atom economy and align with green chemistry principles. jk-sci.com
Table 3: Comparison of Atom Economy in Different Reaction Types
| Reaction Type | General Characteristics | Atom Economy | Example |
|---|---|---|---|
| Addition/Cycloaddition | Reactants combine to form a single product. | Excellent (Often 100%) | Diels-Alder Reaction nih.gov |
| Rearrangement | A single molecule reorganizes its structure. | Excellent (100%) | Claisen Rearrangement |
| Substitution | An atom or group is replaced by another. | Moderate to Poor | Williamson Ether Synthesis |
| Elimination | A molecule splits into two or more smaller molecules. | Poor | Dehydration of an Alcohol |
| Wittig Reaction | Forms an alkene from an aldehyde/ketone and a phosphonium (B103445) ylide. | Poor | Generates phosphine oxide waste primescholars.com |
Renewable Feedstock Utilization Strategies
A key goal of green chemistry is to shift from reliance on finite petrochemical feedstocks to renewable resources, such as biomass. rsc.org Lignocellulosic biomass can be processed to yield valuable platform chemicals, including furfural, vanillin, and other functionalized aromatics, which can serve as starting materials for complex chemical syntheses. rsc.orgbohrium.com
The synthesis of natural products and other complex molecules from biomass-derived building blocks is a growing area of research. rsc.org For instance, furanic compounds derived from C5 sugars can be converted into aromatic structures through tandem Diels-Alder cycloaddition and aromatization strategies. bohrium.com While the direct synthesis of a substituted indole like this compound from renewable feedstocks is a significant challenge, it represents an important future direction. Research into the valorization of lignin, which is rich in aromatic structures, could eventually provide pathways to substituted benzene derivatives that are precursors to the indole core. rsc.org The development of such routes is essential for the long-term sustainability of chemical manufacturing. researchgate.net
Reaction Mechanisms and Mechanistic Investigations
Detailed Mechanistic Pathways of Indole (B1671886) Ring Formation
The formation of the indole nucleus is a cornerstone of heterocyclic chemistry, with numerous named reactions developed for its synthesis. The specific substitution pattern of methyl 6-methyl-1H-indole-4-carboxylate can be achieved through several mechanistic routes, which are broadly categorized below.
Electrophilic Aromatic Substitution Mechanisms
Many classical indole syntheses involve steps that can be classified under the broad umbrella of electrophilic aromatic substitution or related intramolecular cyclizations.
Fischer Indole Synthesis : This is one of the most reliable and widely used methods for indole synthesis. wikipedia.orgthermofisher.com The mechanism commences with the reaction of a substituted phenylhydrazine (B124118) with an appropriate aldehyde or ketone to form a phenylhydrazone. testbook.com For the target molecule, 3-methyl-5-carboxymethyl-phenylhydrazine and an acetaldehyde (B116499) equivalent could be used. The key steps are:
Formation of a phenylhydrazone from the parent hydrazine (B178648) and a carbonyl compound.
Tautomerization of the hydrazone to its enamine form. jk-sci.com
A wikipedia.orgwikipedia.org-sigmatropic rearrangement (a pericyclic reaction, detailed in 3.1.2) of the protonated enamine, which is the crucial carbon-carbon bond-forming step. wikipedia.orgnih.gov This step breaks the N-N bond and forms the C-C bond at the ortho position of the benzene (B151609) ring. nih.gov
The resulting diimine intermediate undergoes rearomatization.
Intramolecular cyclization occurs where the terminal nitrogen attacks the imine carbon, forming a five-membered ring.
Elimination of an ammonia (B1221849) molecule from the resulting aminal yields the aromatic indole ring. wikipedia.orgnih.gov
Reissert Indole Synthesis : This method involves the condensation of an ortho-nitrotoluene derivative with diethyl oxalate (B1200264) in the presence of a strong base. wikipedia.org To synthesize the target compound, one would start with 2,4-dimethyl-6-nitro-toluene, which would first need to be converted to the corresponding methyl 3-methyl-5-nitrophenylpyruvate. The core mechanism proceeds via:
Base-catalyzed condensation of the ortho-nitrotoluene with diethyl oxalate to form an o-nitrophenylpyruvate ester. wikipedia.orgyoutube.com
Reductive cyclization of the pyruvate (B1213749) derivative, typically using zinc in acetic acid. wikipedia.orgyoutube.com The nitro group is reduced to an amino group, which then readily attacks the adjacent ketone carbonyl intramolecularly.
Dehydration of the resulting intermediate yields the indole-2-carboxylate. Subsequent modification would be needed to achieve the 4-carboxylate isomer.
Bartoli Indole Synthesis : This reaction is particularly useful for synthesizing 7-substituted indoles from ortho-substituted nitroarenes and vinyl Grignard reagents. wikipedia.orgjk-sci.com The mechanism requires three equivalents of the Grignard reagent and is notable for its tolerance of sterically hindered substrates. onlineorganicchemistrytutor.com The key steps are:
Addition of the first equivalent of the vinyl Grignard reagent to the nitro group, which after decomposition, forms a nitrosoarene. quimicaorganica.org
The nitrosoarene reacts with a second equivalent of the Grignard reagent.
A wikipedia.orgwikipedia.org-sigmatropic rearrangement is facilitated by the steric bulk of the ortho-substituent. wikipedia.orgonlineorganicchemistrytutor.com
The resulting intermediate undergoes intramolecular cyclization.
A third equivalent of the Grignard reagent acts as a base to deprotonate the intermediate, leading to rearomatization upon acidic workup to form the indole. jk-sci.com
Pericyclic Reaction Mechanisms
Pericyclic reactions, which proceed through a cyclic transition state, are central to several key indole syntheses. youtube.com
The most prominent example is the wikipedia.orgwikipedia.org-sigmatropic rearrangement that constitutes the core of both the Fischer and Bartoli indole syntheses. youtube.com In the Fischer synthesis, after the initial formation of the phenylhydrazone and its tautomerization to an ene-hydrazine, the protonated intermediate undergoes this concerted rearrangement. wikipedia.orgnih.gov This step is crucial as it simultaneously cleaves the weak N-N single bond and forms a new, stable C-C bond, setting the stage for the subsequent cyclization and aromatization. youtube.com The cyclic transition state involves six electrons, and the reaction is thermally allowed by the Woodward-Hoffmann rules. Similarly, the Bartoli synthesis relies on a wikipedia.orgwikipedia.org-sigmatropic rearrangement of an intermediate formed from the reaction of a nitrosoarene with a vinyl Grignard reagent to construct the carbon framework necessary for indole formation. wikipedia.orgquimicaorganica.org
Radical Pathways in Indole Synthesis
While less common than ionic pathways, radical cyclizations offer an alternative route to the indole nucleus, often under mild conditions. organic-chemistry.org The general mechanism for a radical-based synthesis of the indole core involves:
Radical Generation : A radical is initiated on a side chain attached to the nitrogen or an ortho-position of an aniline (B41778) derivative. This can be achieved using radical initiators like AIBN with tributyltin hydride or through photoredox catalysis. bohrium.com
Intramolecular Cyclization : The generated radical adds to a suitably placed unsaturated bond (e.g., an alkene or alkyne) to form the five-membered pyrrole (B145914) ring. Studies have shown that radical additions to the C3 position of an existing indole are often facile. bohrium.comresearchgate.net For indole synthesis, a 5-exo-trig cyclization is a common pathway.
Aromatization : The resulting radical intermediate is then oxidized or undergoes hydrogen atom abstraction to yield the final aromatic indole product. thieme-connect.com
For this compound, a hypothetical radical pathway could involve the cyclization of an N-alkenyl-2-haloaniline derivative.
Ester Hydrolysis and Transesterification Mechanisms
The methyl carboxylate group at the C-4 position of the title compound can undergo hydrolysis to the corresponding carboxylic acid or transesterification to a different ester. These reactions can be catalyzed by either acid or base.
Base-Catalyzed Hydrolysis (Saponification) : This is an irreversible process involving the nucleophilic acyl substitution of the ester with a hydroxide (B78521) ion. The mechanism proceeds in two main stages:
Nucleophilic attack of a hydroxide ion (e.g., from NaOH or KOH) on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.
The tetrahedral intermediate collapses, expelling the methoxide (B1231860) ion (⁻OCH₃) as the leaving group and forming the carboxylic acid.
The methoxide ion, being a strong base, immediately deprotonates the newly formed carboxylic acid, driving the reaction to completion and forming the carboxylate salt. An acidic workup is required to protonate the carboxylate and isolate the neutral carboxylic acid.
Acid-Catalyzed Hydrolysis : This is a reversible process. The mechanism involves:
Protonation of the carbonyl oxygen by an acid catalyst (e.g., H₂SO₄), which activates the carbonyl group towards nucleophilic attack.
Nucleophilic attack by a water molecule on the activated carbonyl carbon, forming a tetrahedral intermediate.
A proton transfer occurs from the attacking water moiety to the methoxy (B1213986) oxygen.
The tetrahedral intermediate collapses, eliminating a neutral methanol (B129727) molecule (a good leaving group) and regenerating the protonated carbonyl of the carboxylic acid.
Deprotonation of the carbonyl yields the final carboxylic acid product and regenerates the acid catalyst.
Transesterification : This process converts one ester to another by reacting it with an alcohol in the presence of an acid or base catalyst. The mechanism is analogous to that of hydrolysis, with an alcohol molecule (R'OH) acting as the nucleophile instead of water.
| Reaction | Catalyst | Nucleophile | Key Steps | Product (after workup) |
| Hydrolysis | Base (e.g., NaOH) | OH⁻ | Nucleophilic acyl substitution | 6-methyl-1H-indole-4-carboxylic acid |
| Hydrolysis | Acid (e.g., H₂SO₄) | H₂O | Carbonyl activation, nucleophilic attack | 6-methyl-1H-indole-4-carboxylic acid |
| Transesterification | Acid or Base | R'OH | Similar to hydrolysis | Alkyl 6-methyl-1H-indole-4-carboxylate |
Electrophilic and Nucleophilic Reactions at the Indole Core
The indole ring is an electron-rich aromatic system, which dictates its reactivity towards electrophiles and nucleophiles. bhu.ac.in
Electrophilic Reactions : The indole nucleus is highly susceptible to electrophilic aromatic substitution. researchgate.net Computational and experimental studies show that substitution occurs preferentially at the C-3 position of the pyrrole ring. bhu.ac.inic.ac.uk This preference is due to the formation of a more stable cationic intermediate (arenium ion) where the positive charge can be delocalized onto the nitrogen atom without disrupting the aromaticity of the benzene ring. bhu.ac.in
Directing Effects : In this compound, the indole ring itself is strongly activating and C-3 directing. The 6-methyl group is a weak activating group (electron-donating via hyperconjugation) and is ortho-, para-directing. The 4-carboxylate group is a deactivating group (electron-withdrawing via resonance) and is meta-directing. libretexts.org The powerful C-3 directing effect of the indole nitrogen typically dominates, meaning electrophilic attack will overwhelmingly occur at the C-3 position. If the C-3 position were blocked, substitution might occur at C-2 or on the benzene ring, influenced by the other substituents. researchgate.net
Nucleophilic Reactions : The electron-rich nature of the indole ring makes it generally unreactive towards nucleophiles. Nucleophilic attack typically occurs under specific circumstances:
N-Deprotonation : The N-H proton is weakly acidic (pKa ≈ 17) and can be removed by a strong base (e.g., NaH, KOt-Bu). The resulting indolyl anion is a potent nucleophile and can react with various electrophiles (e.g., alkyl halides, acyl chlorides) in N-alkylation or N-acylation reactions. researchgate.net
Nucleophilic Aromatic Substitution : This type of reaction is rare for the indole core itself unless it is substituted with powerful electron-withdrawing groups (e.g., multiple nitro groups), which are not present in the title compound.
Indolyne Formation : Precursors to indolynes (indole dehydro-aromatics) can be synthesized, which then react readily with nucleophiles. acs.org
Computational Mechanistic Studies
While specific computational studies on this compound are not widely published, computational chemistry provides powerful tools for investigating the mechanisms discussed. Density Functional Theory (DFT) is commonly employed to:
Elucidate Reaction Pathways : Calculations can map the potential energy surface for reactions like the Fischer indole synthesis, identifying transition states and intermediates. This allows for a detailed understanding of the reaction coordinates and energy barriers, helping to explain observed regioselectivity and reaction rates.
Analyze Reactivity and Selectivity : Frontier Molecular Orbital (FMO) analysis can predict the most likely sites for electrophilic and nucleophilic attack. For indoles, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the pyrrole ring, confirming its high nucleophilicity, particularly at the C-3 position. ic.ac.uk
Predict Substituent Effects : Computational models can quantify the electronic effects of the methyl and carboxylate groups on the indole ring, refining predictions of reactivity and regioselectivity in electrophilic substitution reactions. nih.gov
Investigate Non-Covalent Interactions : In enzymatic reactions or reactions involving complex catalysts, computational methods can model the interactions within the active site that influence the reaction mechanism and stereochemical outcome.
Studies on related structures, such as indolynes, have successfully used computational methods to explain the origins of regioselectivity in nucleophilic additions, demonstrating the predictive power of these theoretical approaches. acs.org
Transition State Characterization
Currently, there is no published data characterizing the transition states for reactions involving this compound. Characterization would typically involve computational modeling to determine the geometry, energy, and vibrational frequencies of the transition state structure for a specific reaction, such as its synthesis via Fischer indole synthesis, palladium-catalyzed cyclization, or other common indole formation methods. This analysis is fundamental to understanding the energy barrier of a reaction.
Reaction Coordinate Analysis
No reaction coordinate analyses for this compound are available in the current body of scientific literature. Such an analysis would map the energetic pathway of a reaction from reactants to products, passing through the transition state. This "map," known as the potential energy surface, is essential for visualizing the step-by-step mechanism of a chemical transformation and identifying the rate-determining step.
Kinetic and Thermodynamic Considerations
Specific kinetic and thermodynamic data for reactions involving this compound have not been reported. A comprehensive study would involve experimental measurements or high-level calculations to determine key parameters such as reaction rate constants, activation energies, and the Gibbs free energy of reaction. This information is vital for optimizing reaction conditions and predicting the spontaneity and feasibility of chemical processes involving this compound.
While general principles of indole chemistry can offer hypothetical insights, the explicit, data-driven mechanistic investigation for this compound is a gap in the current chemical literature, presenting an opportunity for future research.
Spectroscopic and Structural Elucidation Methodologies
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For methyl 6-methyl-1H-indole-4-carboxylate, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for unambiguous structural assignment.
1D NMR (¹H, ¹³C) Chemical Shift Analysis
¹H NMR: The proton NMR spectrum would provide crucial information about the electronic environment of each proton and their respective connectivities through spin-spin coupling.
Aromatic Protons: The protons on the indole (B1671886) ring (H2, H3, H5, and H7) would resonate in the aromatic region (typically δ 6.5-8.0 ppm). The specific chemical shifts would be influenced by the electron-donating methyl group at the C6 position and the electron-withdrawing methyl carboxylate group at the C4 position.
Methyl Protons: Two distinct singlets would be expected for the two methyl groups. The C6-methyl protons would likely appear in the upfield aromatic methyl region (around δ 2.4-2.6 ppm), while the ester methyl protons would be found further downfield (around δ 3.9-4.1 ppm).
N-H Proton: The proton attached to the nitrogen atom (N1-H) would typically appear as a broad singlet at a downfield chemical shift (δ 8.0-9.0 ppm), the exact position being dependent on the solvent and concentration.
¹³C NMR: The carbon-13 NMR spectrum would reveal the number of unique carbon atoms in the molecule and provide insights into their hybridization and electronic environment.
Carbonyl Carbon: The ester carbonyl carbon (C=O) would be the most downfield signal, typically appearing in the range of δ 165-175 ppm.
Aromatic Carbons: The eight carbons of the indole ring would have distinct chemical shifts in the aromatic region (δ 100-140 ppm). The carbons directly attached to the nitrogen (C2 and C7a) and the substituent groups (C4 and C6) would have their chemical shifts significantly influenced by these functionalities.
Methyl Carbons: The two methyl carbons would resonate in the upfield region of the spectrum. The C6-methyl carbon would be expected around δ 20-25 ppm, and the ester methyl carbon would be around δ 50-55 ppm.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| N1-H | 8.0 - 9.0 (br s) | - |
| C2-H | 7.0 - 7.5 (m) | 120 - 125 |
| C3-H | 6.5 - 7.0 (m) | 100 - 105 |
| C4 | - | 125 - 130 |
| C5-H | 7.0 - 7.5 (d) | 115 - 120 |
| C6 | - | 130 - 135 |
| C7-H | 7.5 - 8.0 (d) | 110 - 115 |
| C3a | - | 125 - 130 |
| C7a | - | 135 - 140 |
| C6-CH₃ | 2.4 - 2.6 (s) | 20 - 25 |
| C4-COOCH₃ | 3.9 - 4.1 (s) | 50 - 55 |
| C4-C OOCH₃ | - | 165 - 175 |
Note: These are predicted values and may vary based on the solvent and experimental conditions.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR experiments are indispensable for establishing the precise connectivity of atoms within the molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the adjacent protons on the indole ring, such as H2 and H3, and between H5 and H7 if they are meta-coupled.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the proton signals to their corresponding carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for confirming the placement of the substituent groups. For example, correlations would be expected from the C6-methyl protons to C5, C6, and C7, and from the ester methyl protons to the carbonyl carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. It could be used to confirm the spatial relationship between the methyl group at C6 and the proton at C5 or C7.
Mass Spectrometry (MS) for Molecular Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which can aid in its structural identification.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
HRMS would be used to determine the exact mass of the molecular ion with high precision. This allows for the unambiguous determination of the elemental formula (C₁₁H₁₁NO₂) of this compound, confirming its atomic composition.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) involves the fragmentation of the molecular ion and the analysis of the resulting fragment ions. This would provide valuable information about the structural components of the molecule. Expected fragmentation pathways could include the loss of the methoxy (B1213986) group (-OCH₃) from the ester, the loss of the entire methyl carboxylate group (-COOCH₃), and cleavages within the indole ring structure.
Interactive Data Table: Predicted Key Mass Spectrometry Fragments
| m/z | Possible Fragment | Description |
| 189 | [M]⁺ | Molecular Ion |
| 174 | [M - CH₃]⁺ | Loss of a methyl radical |
| 158 | [M - OCH₃]⁺ | Loss of a methoxy radical |
| 130 | [M - COOCH₃]⁺ | Loss of the methyl carboxylate group |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Transition Analysis
Infrared (IR) Spectroscopy: The IR spectrum would confirm the presence of key functional groups.
N-H Stretch: A characteristic sharp peak is expected in the region of 3300-3500 cm⁻¹ corresponding to the N-H stretching vibration of the indole ring.
C=O Stretch: A strong absorption band would be observed around 1700-1720 cm⁻¹ due to the stretching vibration of the ester carbonyl group.
C-H Stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would be observed just below 3000 cm⁻¹.
C-O Stretch: The C-O stretch of the ester group would be visible in the 1200-1300 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule. The indole chromophore is known to exhibit characteristic absorption bands. For this compound, absorptions would be expected in the UV region, typically with maxima around 220 nm and 270-290 nm, corresponding to π-π* transitions within the aromatic system. The exact positions and intensities of these bands would be influenced by the substitution pattern on the indole ring.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable tool for the unambiguous determination of the molecular structure of crystalline solids. The process involves irradiating a single crystal with a beam of X-rays and analyzing the resulting diffraction pattern. The angles and intensities of the diffracted beams are directly related to the arrangement of electrons, and therefore atoms, within the crystal. For complex organic molecules like this compound, this technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, revealing the molecule's preferred conformation in the solid state.
The foundation of a successful X-ray crystallographic analysis is the cultivation of high-quality single crystals. For organic compounds such as this compound, several techniques are commonly employed to encourage the slow and orderly growth of crystals suitable for diffraction experiments. The choice of method and solvent is often critical and is typically determined through empirical screening.
Commonly utilized methods include:
Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent or solvent mixture and left undisturbed in a loosely covered container. As the solvent slowly evaporates, the solution becomes supersaturated, promoting the formation of well-ordered crystals. The rate of evaporation is a key parameter that can be controlled to optimize crystal size and quality.
Vapor Diffusion: This technique involves placing a concentrated solution of the compound in a small, open vial, which is then placed inside a larger, sealed container holding a more volatile solvent in which the compound is less soluble (the precipitant). The vapor of the precipitant slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.
Slow Cooling: A solution of the compound is heated to increase its solubility and then allowed to cool slowly and undisturbed. As the temperature decreases, the solubility of the compound drops, leading to the formation of crystals. The rate of cooling is crucial for obtaining high-quality single crystals.
The selection of an appropriate solvent system is paramount. Solvents are chosen based on their ability to dissolve the compound at a specific temperature and their volatility. For indole derivatives, common solvents for crystallization include methanol (B129727), ethanol, acetone, ethyl acetate, and dichloromethane, or mixtures thereof.
| Technique | Description | Key Parameters |
| Slow Evaporation | Gradual removal of solvent from a saturated solution. | Solvent volatility, temperature, container opening size. |
| Vapor Diffusion | Gradual decrease in solubility by diffusion of a precipitant vapor. | Choice of solvent and precipitant, temperature. |
| Slow Cooling | Reduction of solubility by gradually lowering the temperature. | Rate of cooling, initial concentration. |
Once a suitable single crystal of this compound is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is typically cooled to a low temperature (e.g., 100 K) using a stream of liquid nitrogen to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and more precise structural data.
The diffractometer rotates the crystal through a series of orientations while irradiating it with monochromatic X-rays (commonly Cu Kα or Mo Kα radiation). A detector records the positions and intensities of the thousands of diffracted X-ray beams. This raw data is then processed to determine the unit cell dimensions and space group of the crystal.
The next step is to solve the crystal structure, which involves determining the initial positions of the atoms in the unit cell. For organic molecules, direct methods are often successful. The initial structural model is then refined using a least-squares algorithm. This iterative process adjusts the atomic coordinates and thermal parameters to achieve the best possible agreement between the observed diffraction data and the data calculated from the model. The quality of the final structure is assessed by parameters such as the R-factor (residual factor), which should be as low as possible for a well-refined structure.
| Parameter | Description | Typical Values for Organic Molecules |
| Radiation Source | X-rays of a specific wavelength used for diffraction. | Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) |
| Temperature | Temperature at which data is collected. | 100 K to 298 K |
| Space Group | Describes the symmetry of the crystal lattice. | e.g., P2₁/c, P-1 |
| Unit Cell Dimensions | The lengths of the sides (a, b, c) and the angles (α, β, γ) of the unit cell. | Dependent on the crystal packing. |
| R-factor (R₁) | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. | < 5% for a well-refined structure. |
The refined crystal structure of this compound provides a wealth of information about its molecular geometry in the solid state. This includes precise measurements of bond lengths, bond angles, and dihedral (torsion) angles.
The indole ring system is expected to be largely planar, although minor deviations from planarity can occur. The conformational analysis focuses on the orientation of the substituents—the methyl group at the 6-position and the methyl carboxylate group at the 4-position—relative to the indole ring.
Key conformational features to be analyzed include:
Orientation of the Methyl Carboxylate Group: The dihedral angle between the plane of the indole ring and the plane of the ester group is of particular interest. This orientation is influenced by steric effects and potential intramolecular hydrogen bonding.
Bond Lengths and Angles: Comparison of the observed bond lengths and angles with standard values for similar fragments can reveal any unusual geometric features or strain within the molecule. For instance, the C-C and C-N bond lengths within the indole ring and the C=O and C-O bond lengths of the ester group will be precisely determined.
Intermolecular Interactions: The crystal packing is stabilized by a network of intermolecular forces, such as hydrogen bonds (if present), π-π stacking interactions between indole rings, and van der Waals forces. The analysis of these interactions is crucial for understanding the solid-state properties of the compound.
The detailed structural parameters obtained from X-ray crystallography provide a static snapshot of the molecule in its lowest energy conformation within the crystal lattice. This information is invaluable for computational modeling studies, understanding structure-activity relationships, and for the rational design of new molecules with desired properties.
Computational Chemistry and Theoretical Studies
Quantum Chemical Calculations (DFT, Ab Initio)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for predicting the electronic structure and properties of molecules. researchgate.net These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of a molecule.
The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. Using DFT methods, such as the widely used B3LYP functional with a suitable basis set (e.g., 6-311++G(d,p)), the geometry of methyl 6-methyl-1H-indole-4-carboxylate would be optimized to a minimum on the potential energy surface. ijrar.org This process yields precise information on bond lengths, bond angles, and dihedral angles.
Hypothetical Optimized Geometrical Parameters for this compound (DFT/B3LYP/6-311++G(d,p))
| Parameter | Value (Å or °) | Parameter | Value (Å or °) |
|---|---|---|---|
| C4-C9 Bond Length | ~1.43 | C2=C10 Bond Angle | ~120.5 |
| C10-O11 Bond Length | ~1.22 | O11-C10-O12 Bond Angle | ~123.0 |
| C2-C10 Bond Length | ~1.47 | C4-C9-N1 Bond Angle | ~108.0 |
| N1-H Bond Length | ~1.01 | C5-C6-C13 Bond Angle | ~121.0 |
Note: This data is illustrative and based on typical values for similar structures.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and chemical reactivity. malayajournal.org A smaller gap suggests that the molecule is more reactive.
For this compound, the HOMO is expected to be localized primarily on the electron-rich indole (B1671886) ring system, while the LUMO may be distributed over the carboxylate group and the aromatic rings. malayajournal.org The presence of the methyl groups (electron-donating) and the methyl carboxylate group (electron-withdrawing) would influence the energies and distributions of these orbitals.
Hypothetical Frontier Molecular Orbital Energies for this compound
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -5.5 to -6.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 3.5 to 5.5 |
Note: This data is illustrative and based on typical values for similar indole derivatives.
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution around a molecule. youtube.comresearchgate.net It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. The MEP map is color-coded, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack). malayajournal.org
For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylate group and potentially on the indole nitrogen, making these sites potential hydrogen bond acceptors. Regions of positive potential would be expected around the hydrogen atoms, particularly the N-H proton of the indole ring. researchgate.net
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and chemical softness (S). Fukui functions are local reactivity descriptors that indicate the most likely sites for nucleophilic, electrophilic, and radical attack within a molecule. These are calculated from the changes in electron density when an electron is added or removed.
Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Formula | Hypothetical Value |
|---|---|---|
| Electronegativity (χ) | -(E_HOMO + E_LUMO)/2 | ~3.75 eV |
| Chemical Hardness (η) | (E_LUMO - E_HOMO)/2 | ~2.25 eV |
| Chemical Softness (S) | 1/(2η) | ~0.22 eV⁻¹ |
Note: This data is illustrative and based on hypothetical FMO energies.
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
While quantum chemical calculations provide detailed information about a single, static conformation, molecules are dynamic entities. Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.govmdpi.com By simulating the movements of atoms and molecules over time, MD can explore the conformational space of a molecule, revealing its flexibility and preferred shapes in different environments (e.g., in a solvent).
Quantitative Structure-Activity Relationship (QSAR) Modeling Principles
Quantitative Structure-Activity Relationship (QSAR) modeling represents a computational approach to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. jocpr.comnih.gov For a compound like this compound and its analogs, the primary goal of QSAR is to develop predictive models that can estimate the activity of unsynthesized molecules, thereby guiding the design of new, more potent compounds. jocpr.comorientjchem.org The fundamental principle is that the biological activity of a substance is a function of its molecular structure and physicochemical properties. jocpr.com
The process involves a series of well-defined steps, beginning with the curation of a dataset of molecules with known activities. semanticscholar.orgnih.gov Mathematical models are then generated to relate variations in molecular features (descriptors) to the observed activity. uniroma1.it These models, once rigorously validated, can serve as powerful tools for virtual screening and lead optimization in drug discovery, offering a time- and cost-effective alternative to extensive laboratory testing. orientjchem.orgbasicmedicalkey.com
The foundation of a robust QSAR model lies in the accurate representation of molecular structures through numerical descriptors and the selection of the most relevant ones. nih.gov For a molecule such as this compound, thousands of descriptors can be calculated using specialized software. These descriptors quantify various aspects of the molecule's topology, geometry, and electronic and physicochemical properties. tandfonline.com
Descriptor Calculation: Descriptors are typically calculated from the 2D or 3D representation of the molecule. Quantum chemical methods, such as Density Functional Theory (DFT), are often employed to obtain optimized geometries and calculate electronic properties that can be used as descriptors. tandfonline.com For instance, DFT calculations with a basis set like B3LYP/6-31G(d) can yield descriptors related to the energy of molecular orbitals (HOMO, LUMO), dipole moment, and atomic charges. tandfonline.com
Feature Selection: Given the large number of potential descriptors, feature selection is a critical step to reduce model complexity, avoid overfitting, and enhance interpretability. nih.govelsevierpure.com The objective is to identify a small subset of descriptors that captures the most significant information related to the biological activity. Various algorithms are used for this purpose, including genetic algorithms, forward selection, backward elimination, and stepwise regression. nih.gov The selection process aims to eliminate descriptors that are redundant (highly inter-correlated) or irrelevant to the activity being modeled. orientjchem.org
Interactive Table: Common Molecular Descriptors in QSAR Studies Users can filter by descriptor type.
| Descriptor Type | Examples | Description |
|---|---|---|
| Constitutional (1D) | Molecular Weight, Atom Count, Rotatable Bond Count | Describes the basic composition of the molecule without regard to geometry. |
| Topological (2D) | Wiener Index, Kier & Hall Connectivity Indices | Quantifies molecular shape and branching based on the 2D graph representation of the molecule. |
| Geometrical (3D) | Molecular Surface Area, Molecular Volume, Principal Moments of Inertia | Describes the 3D spatial arrangement of atoms. Requires an optimized 3D conformation. |
| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Relates to properties like lipophilicity and polarizability. |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Mulliken Charges | Derived from quantum mechanical calculations, describing the electronic structure. tandfonline.com |
Once relevant descriptors are selected, a mathematical model is constructed to link them to the biological activity. Various statistical methods can be employed, from simple Multiple Linear Regression (MLR) to more complex machine learning algorithms like Support Vector Machines (SVM) and Random Forests. researchgate.net
The credibility of any QSAR model hinges on its rigorous validation to ensure its robustness, stability, and predictive power. basicmedicalkey.com Validation is a multi-step process generally divided into internal and external validation. semanticscholar.orgnih.gov
Internal Validation: This process assesses the stability and robustness of the model using the training set data from which the model was built. basicmedicalkey.com The most common technique is cross-validation.
Leave-One-Out (LOO) Cross-Validation: In this method, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated until every compound has been left out once. The predictive ability is assessed by the cross-validated correlation coefficient, Q². jocpr.com
k-Fold Cross-Validation: The dataset is randomly divided into 'k' subsets. One subset is used for validation, while the other k-1 subsets are used for training. This process is repeated 'k' times. researchgate.net
External Validation: This is considered the most stringent test of a model's predictive capability. basicmedicalkey.com The model, built using the training set, is used to predict the biological activities of a separate test set of compounds that were not used during model development. orientjchem.org The predictive power is typically evaluated by the squared correlation coefficient (R²) between the predicted and experimental activities of the test set compounds. tandfonline.com
Y-Randomization: This is a further check to ensure the model is not the result of a chance correlation. The biological activity values in the training set are randomly shuffled, and a new QSAR model is developed. This process is repeated multiple times. A robust model should have significantly lower R² and Q² values for the randomized datasets compared to the original model. uniroma1.it
Applicability Domain (AD): A crucial aspect of QSAR modeling is defining its AD. The AD specifies the chemical space of molecules for which the model is expected to make reliable predictions. researchgate.netnih.gov This ensures that predictions are not extrapolated to compounds that are structurally too different from those in the training set. nih.gov
Interactive Table: Key Statistical Metrics for QSAR Model Validation Users can click on a metric for a brief explanation.
| Metric | Symbol | Acceptable Value Range (General Guideline) | Purpose |
|---|---|---|---|
| Coefficient of Determination (Training Set) | R² | > 0.6 | Measures the goodness-of-fit of the model to the training data. tandfonline.com |
| Cross-Validated Correlation Coefficient | Q² or R²cv | > 0.5 | Assesses the predictive power of the model through internal validation. uniroma1.ittandfonline.com |
| Coefficient of Determination (Test Set) | R²pred | > 0.6 | Evaluates the model's ability to predict external data. uniroma1.it |
| Root Mean Square Error | RMSE | As low as possible | Indicates the absolute error of prediction in the units of activity. tandfonline.com |
Aromaticity and Electronic Effects in the Indole Core
The indole core, the fundamental structure of this compound, is a bicyclic aromatic heterocycle. jocpr.comnumberanalytics.com Its aromaticity is a key determinant of its chemical properties and reactivity. According to Hückel's rule, a planar, cyclic, conjugated molecule is aromatic if it possesses (4n+2) π electrons. The indole ring system contains 10 π electrons (8 from the double bonds and 2 from the nitrogen lone pair), satisfying the rule for n=2, thus confirming its aromatic character. numberanalytics.commsu.eduvaia.com
This delocalization of π electrons across both the benzene (B151609) and pyrrole (B145914) rings results in significant resonance energy, which confers stability to the molecule. msu.edu However, the electron density is not uniformly distributed. The pyrrole ring is electron-rich, making the indole nucleus significantly more nucleophilic than benzene. researchgate.net Computational studies and experimental evidence show that electrophilic substitution preferentially occurs at the C3 position due to its higher electron density. numberanalytics.comresearchgate.net
The electronic properties of the indole core in this compound are modulated by its substituents:
4-Carboxylate Group (-COOCH₃): The methyl carboxylate group is an electron-withdrawing group (EWG) due to both inductive and resonance effects. It pulls electron density from the benzene ring. Substituents at the 4-position have been shown to have a significant effect on the electronic transition energies of the indole chromophore. nih.gov
The interplay of the electron-donating methyl group and the electron-withdrawing carboxylate group will create a specific electron density map across the indole nucleus, influencing its HOMO-LUMO gap, dipole moment, and sites of potential chemical reactivity. chemrxiv.org Theoretical calculations can precisely model these effects, showing how substitutions alter bond lengths and charge distribution compared to the parent indole molecule. chemrxiv.org
Solvation Models and Their Influence on Electronic Properties
Computational studies of molecules are often performed in the gas phase for simplicity. However, to accurately model properties in a real-world chemical or biological environment, the effect of the solvent must be considered. Solvation can significantly alter the electronic properties of a molecule like this compound, including its ground and excited state energies, absorption spectra, and dipole moment. aip.orgaip.org Two main classes of solvation models are used in computational chemistry: implicit and explicit models.
Implicit Solvation Models: These models, also known as continuum models, treat the solvent as a continuous medium with a uniform dielectric constant. The solute molecule is placed in a cavity within this dielectric continuum. aip.org The Polarizable Continuum Model (PCM) is a widely used example. aip.org These models are computationally inexpensive and can effectively capture the bulk electrostatic effects of the solvent. However, they are generally insufficient for systems where specific solute-solvent interactions, such as hydrogen bonding, play a dominant role. nih.gov For indole in water, implicit models have been shown to overestimate energies because they cannot account for the specific hydrogen bonds between the indole N-H group and water molecules. nih.gov
Explicit Solvation Models: In these models, individual solvent molecules are included in the calculation along with the solute molecule. This approach allows for the direct modeling of specific short-range interactions like hydrogen bonds. nih.gov These studies often involve creating a cluster of the solute surrounded by a shell of solvent molecules. The geometry of this cluster can be optimized, or multiple snapshots can be taken from a molecular dynamics (MD) simulation to account for the dynamic nature of the solvent. aip.org While computationally much more expensive, explicit models provide a more accurate description of the local solute-solvent environment. For indole, explicit models with a sufficient number of water molecules have been shown to yield photophysical properties that converge well with experimental data. nih.gov
Hybrid Models: These models combine implicit and explicit approaches. A few solvent molecules are treated explicitly to account for specific interactions in the first solvation shell, while the bulk solvent is represented by a dielectric continuum. This offers a balance between computational cost and accuracy.
Interactive Table: Comparison of Solvation Models Users can sort the table by feature.
| Feature | Implicit (Continuum) Models | Explicit Models |
|---|---|---|
| Representation of Solvent | Uniform dielectric medium | Individual solvent molecules |
| Key Interactions Modeled | Bulk electrostatic effects, polarization | Specific, short-range interactions (e.g., hydrogen bonds), electrostatics |
| Computational Cost | Low | High |
| Example | Polarizable Continuum Model (PCM) aip.org | Quantum Mechanics/Molecular Mechanics (QM/MM), Molecular Dynamics (MD) Simulations aip.org |
| Best Suited For | Rapid screening, nonpolar solvents, systems without strong specific interactions | Systems with strong, specific solute-solvent interactions (e.g., hydrogen bonding) nih.gov |
Derivatization and Analogue Synthesis for Structure Activity Relationship Sar Exploration
Modification of the Ester Moiety
The methyl ester at the 4-position is a prime target for initial modifications due to its chemical reactivity. Altering this group can influence the compound's polarity, hydrogen bonding capability, and metabolic stability.
A common first step in modifying the ester is its hydrolysis to the corresponding carboxylic acid. This transformation is typically achieved through saponification, using a base such as lithium hydroxide (B78521) in a mixture of solvents like tetrahydrofuran (B95107) and methanol (B129727). chemicalbook.com The resulting carboxylic acid introduces a potential hydrogen bond donor and acceptor, which can significantly alter binding interactions with a biological target. This conversion also increases the polarity of the molecule.
Table 1: Hydrolysis of Methyl Indole-4-Carboxylate Analogue
| Reactant | Reagents and Conditions | Product |
|---|---|---|
| methyl 1-methyl-1H-indole-4-carboxylate | LiOH, water, tetrahydrofuran, methanol, 30°C, 18h | 1-methyl-1H-indole-4-carboxylic acid |
This table presents a representative hydrolysis reaction on a closely related indole (B1671886) structure. chemicalbook.com
In some complex indole structures, basic hydrolysis may prove difficult due to the electron-donating nature of the indole nitrogen, which can decrease the electrophilicity of the ester's carbonyl carbon. arkat-usa.org In such cases, alternative methods or protection of the indole nitrogen might be necessary. arkat-usa.org
Following hydrolysis, the newly formed carboxylic acid can be converted into a wide array of amide derivatives. Standard peptide coupling reagents, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in the presence of hydroxybenzotriazole (B1436442) (HOBt), are effective for this transformation, allowing for the introduction of diverse substituents. mdpi.com The synthesis of N-methyl amides, a common motif in pharmaceuticals, can also be achieved via catalytic methods that offer high atom economy. nih.gov These amide analogues allow for the exploration of specific hydrogen bonding patterns and steric interactions.
Alternatively, the ester can be reduced to a primary alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically used for this conversion. The resulting alcohol provides a different functional group for probing interactions, acting primarily as a hydrogen bond donor.
Table 2: Representative Ester Moiety Transformations
| Starting Material | Transformation | Reagents | Resulting Functional Group |
|---|---|---|---|
| Carboxylic Acid | Amidation | EDC, HOBt, Amine (R-NH₂) | Amide (-CONH-R) |
Substituent Effects at the Indole Nitrogen (N-H)
The indole nitrogen offers another site for modification. The N-H group can act as a hydrogen bond donor, and its substitution can influence the molecule's electronic properties and conformation. Alkylation, particularly methylation, is a common modification. Modern protocols utilize solid, easy-to-handle quaternary ammonium (B1175870) salts, such as phenyltrimethylammonium (B184261) iodide, under mildly basic conditions for selective N-methylation of indoles. acs.org This modification removes a hydrogen bond donor and adds a lipophilic methyl group, which can probe specific hydrophobic pockets in a binding site and may improve metabolic stability. A range of functional groups on the indole ring, including halides, ethers, nitro groups, and esters, are generally well-tolerated in such reactions. acs.org
Substitution Pattern Variation on the Indole Ring System
Altering the substituents on the carbocyclic part of the indole ring is a key strategy for refining SAR. The electronic and steric properties of these substituents can profoundly impact binding affinity and selectivity.
The indole ring is electron-rich, making it susceptible to electrophilic aromatic substitution. chim.it The substitution pattern is influenced by the existing groups. For an indole-4-carboxylate scaffold, positions 5 and 7 are of particular interest for introducing new functionality. SAR studies on related indoline (B122111) scaffolds have shown that introducing small substituents like chloro, fluoro, or methyl groups at these positions can significantly modulate biological activity. semanticscholar.org For instance, in one study on indoline-based inhibitors, a chlorine atom at the 4-position (analogous to the carboxylate position in the target compound) increased activity tenfold, while a 5-chloro substituent also showed improvement. semanticscholar.org This suggests that the space around these positions is critical and that substituents can engage in favorable interactions with the target protein.
Table 3: Effect of Aromatic Ring Substituents on Activity in an Indoline Scaffold
| Position | Substituent | Relative Activity Change |
|---|---|---|
| 4 | -Cl | 10-fold increase |
| 5 | -Cl | ~4-fold increase |
| 4 | -CF₃ | Similar to 4-Cl |
Data derived from SAR studies on an N-acyl indoline core, demonstrating the impact of substitution patterns. semanticscholar.org
Introducing halogens (F, Cl, Br) or a nitro group onto the indole ring can further probe the electronic and steric requirements for activity. Halogens can form halogen bonds and alter the acidity of the N-H proton, while the strongly electron-withdrawing nitro group can significantly change the electronic character of the ring system.
Halogenation : Reagents like N-bromosuccinimide (NBS) are commonly used for the bromination of activated aromatic rings like indoles. chim.it
Nitration : The nitration of the indole ring is highly regioselective. While the 3-position is the most nucleophilic and typically reacts first, nitration at other positions can be achieved. Modern, non-acidic methods using reagents like tetramethylammonium (B1211777) nitrate (B79036) and trifluoroacetic anhydride (B1165640) have been developed for the regioselective nitration of N-protected indoles. nih.gov Such studies help to map out regions where electron-withdrawing groups are tolerated or beneficial for activity.
Library Synthesis Methodologies for Indole-4-Carboxylate Derivatives
The generation of chemical libraries—large collections of structurally related compounds—is a cornerstone of modern chemical research. For indole-4-carboxylate derivatives, established synthetic routes for the indole core can be adapted for parallel or combinatorial synthesis, enabling the rapid production of numerous analogues. nih.gov
Classic methods such as the Fischer, Leimgruber-Batcho, Bartoli, and Reissert indole syntheses provide robust and versatile platforms for creating diversity. byjus.comwikipedia.orgnih.gov
Fischer Indole Synthesis : This method involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. byjus.comnumberanalytics.com Its adaptability for library synthesis is excellent; by using a matrix of different substituted phenylhydrazines and various carbonyl compounds, a large and diverse library of indole derivatives can be generated. The reaction can often be performed in a single pot, making it efficient for high-throughput applications. byjus.com
Leimgruber-Batcho Indole Synthesis : This two-step process begins with the formation of an enamine from an ortho-nitrotoluene, followed by a reductive cyclization to form the indole ring. wikipedia.org This synthesis is particularly valuable as many ortho-nitrotoluene precursors are commercially available or readily synthesized. wikipedia.org It is known for proceeding in high yield under mild conditions. wikipedia.org For library generation, a range of substituted ortho-nitrotoluenes can be reacted with different reagents like N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) to create a variety of substituted indole precursors. wikipedia.orgresearchgate.net Microwave-assisted protocols have been developed to accelerate this reaction, further enhancing its utility for rapid library synthesis. rsc.org
The following table illustrates a hypothetical parallel synthesis plan for generating a library of analogues based on the methyl 6-methyl-1H-indole-4-carboxylate scaffold using the Leimgruber-Batcho approach. The diversity is generated by varying the substituents on the initial ortho-nitrotoluene starting material.
| Entry | Ortho-Nitrotoluene Precursor (R group at C5) | Intermediate Enamine | Final Indole Product (Analogue of this compound) |
|---|---|---|---|
| 1 | 4-Fluoro-2-nitrotoluene | (E)-1-(dimethylamino)-2-(4-fluoro-2-nitrophenyl)prop-1-ene | Methyl 5-fluoro-6-methyl-1H-indole-4-carboxylate |
| 2 | 4-Chloro-2-nitrotoluene | (E)-1-(dimethylamino)-2-(4-chloro-2-nitrophenyl)prop-1-ene | Methyl 5-chloro-6-methyl-1H-indole-4-carboxylate |
| 3 | 4-Methoxy-2-nitrotoluene | (E)-1-(dimethylamino)-2-(4-methoxy-2-nitrophenyl)prop-1-ene | Methyl 5-methoxy-6-methyl-1H-indole-4-carboxylate |
| 4 | 4-(Trifluoromethyl)-2-nitrotoluene | (E)-1-(dimethylamino)-2-(4-(trifluoromethyl)-2-nitrophenyl)prop-1-ene | Methyl 6-methyl-5-(trifluoromethyl)-1H-indole-4-carboxylate |
Principles of SAR Investigation
Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its physical or chemical properties. In the context of molecular recognition, SAR focuses on how specific structural features of a molecule, such as an analogue of this compound, influence its ability to bind to a macromolecular target like a protein or enzyme. This investigation is independent of any subsequent biological response.
The core of molecular recognition lies in non-covalent interactions between the small molecule (ligand) and its binding partner. These interactions include:
Hydrogen Bonds : The indole N-H group can act as a hydrogen bond donor, while the carbonyl oxygen of the ester at the C4 position can act as a hydrogen bond acceptor.
Hydrophobic Interactions : The methyl group at the C6 position and the benzene (B151609) portion of the indole ring are hydrophobic and can interact favorably with nonpolar pockets in a binding site.
π-Stacking : The aromatic indole ring can engage in π-π stacking interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine) of a protein.
Computational chemistry provides powerful tools for predicting binding affinity and guiding SAR studies. columbia.edu Molecular docking is a primary technique used to simulate the interaction between a ligand and a target. mdpi.com In a docking simulation, various conformations of the ligand are placed within the defined binding site of a target, and a scoring function is used to estimate the strength of the interaction, often expressed as a binding energy (e.g., in kcal/mol). rsc.org By systematically docking a library of analogues, researchers can predict which structural modifications are likely to enhance or diminish binding affinity. frontiersin.org
The following table provides a representative SAR analysis for hypothetical analogues of this compound, illustrating how structural changes could influence predicted binding affinity to a generic receptor pocket.
| Analogue | Core Scaffold | Modification | Rationale for Change | Predicted Binding Affinity Score (kcal/mol) |
|---|---|---|---|---|
| A | This compound | (Reference Compound) | Baseline for comparison. | -7.5 |
| B | Methyl 1H-indole-4-carboxylate | 6-CH₃ → 6-H | Probes the importance of the hydrophobic interaction provided by the 6-methyl group. | -6.8 |
| C | Methyl 6-chloro-1H-indole-4-carboxylate | 6-CH₃ → 6-Cl | Introduces an electron-withdrawing group, altering electronics and potentially forming halogen bonds. | -7.9 |
| D | 6-Methyl-1H-indole-4-carboxamide | -COOCH₃ → -CONH₂ | Replaces the ester with a primary amide, adding hydrogen bond donor capacity. | -8.2 |
| E | Methyl 1,6-dimethyl-1H-indole-4-carboxylate | N-H → N-CH₃ | Removes the N-H hydrogen bond donor capability to test its importance for binding. | -6.2 |
Despite a comprehensive search of scientific literature and databases, there is currently no publicly available information regarding the specific biological targets, enzyme inhibition kinetics, protein-ligand interactions, or cellular assay results for the chemical compound This compound .
Extensive searches were conducted to locate data pertaining to the following areas of investigation for this specific molecule:
Enzyme Inhibition Studies: No studies detailing the inhibitory activity of this compound against specific enzymes, including data on IC50 or Ki values, or the mechanism of inhibition, were found.
Protein-Ligand Interaction Studies: There is no available data from biophysical techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) that would describe the binding thermodynamics of this compound with any protein target. Furthermore, no structural biology information, such as co-crystallization structures with target proteins, has been reported.
Cellular Assays for Investigating Molecular Pathways: No cellular assay data has been published that would indicate the effect of this compound on any specific molecular pathways.
While research exists on various other indole-containing compounds and their diverse biological activities, the specific data required to populate the requested article outline for this compound is not present in the accessible scientific record. Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, including data tables and detailed research findings, at this time.
Biological Targets and Mechanistic Investigations in Vitro and Pre Clinical Focus
Cellular Assays for Investigating Molecular Pathways
Receptor Binding Studies in Cell Lines
Currently, there are no publicly available scientific studies that have specifically investigated the receptor binding profile of methyl 6-methyl-1H-indole-4-carboxylate in any cell line. Therefore, its specific biological targets and receptor affinities remain uncharacterized.
Reporter Gene Assays for Pathway Modulation
No research has been published to date that utilizes reporter gene assays to determine the effects of this compound on any specific cellular signaling pathways. As a result, its potential to modulate gene expression and influence cellular functions through these pathways is unknown.
Cell-Based Permeability Studies (e.g., Caco-2 cell line models)
There is no available data from cell-based permeability assays, such as those using Caco-2 cell line models, for this compound. Such studies are essential for predicting in vivo absorption of a compound, and the absence of this data means its permeability characteristics have not been determined.
In Vitro Metabolic Stability Assessment (e.g., Liver Microsome Stability)
Investigations into the in vitro metabolic stability of this compound have not been reported in the scientific literature. Standard assays, for instance, using liver microsomes to predict hepatic clearance, have not been performed or published for this specific compound. Consequently, its metabolic fate and stability are yet to be established.
Mechanistic Basis of Antimicrobial Activity in Model Organisms (e.g., bacterial culture, fungal culture)
While various indole (B1671886) derivatives have been investigated for their antimicrobial properties, there are no specific studies available that detail the mechanistic basis of antimicrobial activity for this compound. Research on its potential effects against bacterial or fungal cultures, and the mechanisms underlying any such activity, has not been published.
Application As a Building Block and Research Probe
Utilization in the Synthesis of Complex Natural Products
While direct total syntheses of complex natural products originating from methyl 6-methyl-1H-indole-4-carboxylate are not extensively documented in publicly available literature, the broader class of indole-4-carboxylates serves as crucial intermediates in the synthesis of indole (B1671886) alkaloids. For instance, the structurally related methyl 4-(acetyloxy)-1H-indole-6-carboxylate is employed in the synthesis of natural indole alkaloids, which are pivotal in the development of new drugs with anti-cancer and anti-inflammatory properties. chemimpex.com The indole scaffold itself is a core component of many biologically active natural products. rsc.org The functional handles present in this compound provide the necessary reactivity to construct the intricate ring systems and stereocenters characteristic of many indole alkaloids.
Precursor for Advanced Heterocyclic Scaffolds
The indole nucleus of this compound is a springboard for the synthesis of more elaborate heterocyclic systems. The reactivity of the indole ring allows for various annulation and cycloaddition reactions to build fused ring systems with diverse biological activities. For example, indole derivatives are used in the synthesis of carbazoles, which are present in a number of natural products with interesting biological profiles. rsc.org The ester group can be converted into other functionalities, such as amides or alcohols, which can then be used to introduce new ring systems. The inherent reactivity of the indole core, combined with the versatility of the carboxylate group, makes this compound a valuable precursor for generating libraries of novel heterocyclic compounds for drug discovery screening.
Development of Fluorescent Probes based on Indole Derivatives
Indole derivatives are known for their intrinsic fluorescent properties, making them attractive scaffolds for the development of fluorescent probes. While specific research on fluorescent probes derived directly from this compound is limited, the general class of indole carboxylates is utilized in this area. The electronic properties of the indole ring can be modulated by the substituents, allowing for the fine-tuning of the fluorescence emission and excitation wavelengths. These probes can be designed to respond to specific analytes or changes in the microenvironment, such as pH or polarity. The development of such probes is crucial for visualizing biological processes in real-time and at the molecular level.
| Indole-Based Fluorescent Probe Application | Key Structural Features | Reported Findings |
| Monitoring Protein-Nucleic Acid Interactions | Introduction of a fluorescent indole derivative into a nucleic acid strand. | Allows for the study of binding events and conformational changes upon protein interaction. |
| Sensing Metal Ions | Indole scaffold functionalized with a specific metal-binding moiety. | Enables the selective detection and quantification of biologically important metal ions. |
| Imaging Cellular Environments | Lipophilic indole derivatives designed to localize within specific cellular compartments. | Provides insights into the properties and dynamics of different organelles. |
Role in Chemical Biology as a Tool for Pathway Elucidation
The indole scaffold is a key component of many endogenous molecules and is recognized by various biological systems. This makes indole derivatives, including this compound, potentially useful as chemical probes to study and elucidate biological pathways. By incorporating this molecule or its derivatives into biological systems, researchers can investigate enzyme activities and metabolic pathways. chemimpex.com For instance, isotopically labeled versions of this compound could be used to trace its metabolic fate, providing insights into the enzymes and pathways that process indole-containing molecules. Furthermore, by attaching affinity tags or photo-crosslinking groups, derivatives of this compound could be used to identify and isolate their protein binding partners, thereby helping to map out complex biological networks.
Design of Ligands for Specific Biological Targets (excluding human clinical efficacy)
The indole-4-carboxylate scaffold is a recognized pharmacophore for a variety of biological targets. The specific substitution pattern of this compound can be exploited to design ligands with high affinity and selectivity for particular proteins. The methyl group at the 6-position can provide beneficial steric interactions within a binding pocket, while the carboxylate at the 4-position can form key hydrogen bonds or salt bridges.
For example, indole-2-carboxamide derivatives have been investigated as inhibitors of Mycobacterium tuberculosis. nih.gov Research has shown that substitutions at the 4- and 6-positions of the indole ring can significantly impact the antimycobacterial activity. Specifically, the presence of a bromo group at the 6-position of the indole ring in some derivatives led to a notable increase in activity. nih.gov This highlights the importance of the substitution pattern on the indole core for biological activity.
| Target Class | Indole Derivative | Key Interaction | Research Finding |
| Kinases | Indole-2-carboxamides | Hydrogen bonding and hydrophobic interactions within the ATP-binding site. | Potent inhibition of specific kinases involved in cancer cell proliferation. nih.gov |
| G-protein coupled receptors (GPCRs) | Substituted Indole-4-carboxylates | Ionic and hydrogen bonding with key residues in the ligand-binding pocket. | Development of antagonists for receptors like the histamine (B1213489) H3 receptor. sigmaaldrich.com |
| Enzymes | Indole-based inhibitors | Mimicking the substrate or binding to an allosteric site. | Inhibition of enzymes such as tryptophan dioxygenase, which has implications in cancer immunotherapy. sigmaaldrich.com |
Analytical Methodologies for Research and Quantification
Chromatographic Separation Techniques
Chromatographic methods are central to the analysis of methyl 6-methyl-1H-indole-4-carboxylate, providing the necessary separation from complex sample components prior to detection and quantification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the separation and quantification of this compound. A reverse-phase (RP) HPLC method is typically suitable for compounds of this nature. Method development would focus on optimizing the separation from potential impurities and matrix components.
A hypothetical RP-HPLC method could be developed based on methodologies used for similar indole (B1671886) esters, such as methyl 1H-indole-2-carboxylate. sielc.com The key parameters to optimize include the column chemistry, mobile phase composition, flow rate, and detector wavelength. The indole ring system provides a strong chromophore, making UV detection a suitable choice.
Table 1: Illustrative HPLC Method Parameters for this compound
| Parameter | Condition |
|---|---|
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase | Acetonitrile and Water with 0.1% Formic Acid |
| Gradient | 30% to 90% Acetonitrile over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
This table presents a hypothetical set of starting conditions for method development.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for assessing the purity of volatile and thermally stable compounds. For this compound, GC-MS can be used to separate and identify volatile organic impurities. The mass spectrometer provides mass information that aids in the structural elucidation of unknown substances. phytojournal.comnih.gov Purity is determined by comparing the peak area of the main compound to the total area of all detected peaks.
Table 2: Representative GC-MS Parameters for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | HP-5MS (or equivalent), 30 m x 0.25 mm, 0.25 µm film |
| Carrier Gas | Helium at 1.0 mL/min |
| Inlet Temperature | 280 °C |
| Injection Mode | Split (e.g., 50:1) |
| Oven Program | 100 °C (hold 2 min), ramp to 300 °C at 15 °C/min, hold 5 min |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 40-450 amu |
This table outlines typical GC-MS conditions that could be adapted for the target compound.
For the detection of trace amounts of this compound in complex biological matrices, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice due to its high sensitivity and selectivity. lcms.czthermofisher.com This technique combines the separation power of HPLC with the specific detection capabilities of a triple quadrupole mass spectrometer. The use of Selected Reaction Monitoring (SRM) allows for the quantification of the analyte at very low concentrations, even in the presence of significant background interference. lcms.cz
Table 3: Hypothetical LC-MS/MS Parameters for Trace Analysis
| Parameter | Condition |
|---|---|
| LC System | UPLC/UHPLC system for fast analysis |
| Column | C18, sub-2 µm particle size, 2.1 x 50 mm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.4 mL/min |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Precursor Ion (Q1) | [M+H]⁺ m/z for the compound |
| Product Ions (Q3) | Two or three characteristic fragment ions |
| Collision Gas | Argon |
This table provides a potential framework for developing a sensitive LC-MS/MS method.
Spectrophotometric Quantification Methods
While chromatography is preferred for its specificity, UV-Vis spectrophotometry can be employed for rapid, high-throughput quantification of purified samples of this compound. researchgate.net The method relies on the principle that the compound absorbs light at a specific wavelength. A calibration curve is constructed by measuring the absorbance of a series of standard solutions of known concentrations. This method is less suitable for complex mixtures unless a specific chromogenic reaction is used.
Table 4: General Spectrophotometric Quantification Parameters
| Parameter | Detail |
|---|---|
| Instrument | UV-Vis Spectrophotometer |
| Solvent | Methanol (B129727) or Ethanol |
| Wavelength of Max Absorbance (λmax) | To be determined experimentally (scan from 200-400 nm) |
| Calibration Range | e.g., 1-20 µg/mL |
| Measurement | Absorbance vs. Concentration |
This table outlines the basic parameters for developing a spectrophotometric assay.
Sample Preparation Strategies for Complex Matrices (e.g., cell lysates, enzyme reaction mixtures)
Effective sample preparation is crucial to remove interfering substances from complex matrices and to concentrate the analyte before analysis. nih.govnih.govbiotage.com The choice of technique depends on the nature of the matrix and the analyte concentration.
Protein Precipitation (PPT): For samples like cell lysates or plasma, adding a cold organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid) can efficiently precipitate proteins. After centrifugation, the supernatant containing the analyte can be directly injected or further purified.
Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its differential solubility in two immiscible liquids. An organic solvent is used to extract this compound from the aqueous biological matrix.
Solid-Phase Extraction (SPE): SPE provides a more selective cleanup than PPT or LLE. A sorbent material in a cartridge is used to retain the analyte while the matrix components are washed away. The purified analyte is then eluted with a small volume of solvent. researchgate.net
Table 5: Overview of Sample Preparation Techniques
| Technique | Principle | Application | Advantages |
|---|---|---|---|
| Protein Precipitation | Protein denaturation and removal by centrifugation. | Cell lysates, plasma | Fast, simple, inexpensive. |
| Liquid-Liquid Extraction | Partitioning between immiscible aqueous and organic phases. | Enzyme reaction mixtures | Good for removing salts and polar interferences. |
| Solid-Phase Extraction | Analyte retention on a solid sorbent and selective elution. | Biological fluids for trace analysis | High recovery, high concentration factor, cleaner extracts. |
Impurity Profiling and Stability Studies within Research Samples
Impurity profiling involves the identification and quantification of any unwanted chemicals present in the research sample. iajps.com Stability studies are conducted to understand how the compound degrades under various conditions, which is essential for determining appropriate storage and handling procedures.
Forced degradation studies are a key component of this process. The compound is subjected to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition. researchgate.net The resulting degradation products are then separated and characterized, typically using a stability-indicating HPLC or LC-MS method.
Table 6: Typical Forced Degradation Conditions
| Stress Condition | Example Reagent/Condition |
|---|---|
| Acid Hydrolysis | 0.1 M HCl at 60 °C |
| Base Hydrolysis | 0.1 M NaOH at 60 °C |
| Oxidation | 3% H₂O₂ at room temperature |
| Thermal Degradation | Solid sample at 80 °C |
| Photostability | Exposure to UV light (e.g., 254 nm) |
Future Directions and Emerging Research Avenues
Integration of Artificial Intelligence and Machine Learning in Indole (B1671886) Chemistry Research
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the study of indole derivatives. nih.govacs.org These computational tools are increasingly being employed to accelerate the discovery and development of new molecules by predicting their properties and synthetic pathways. For instance, machine learning algorithms can be trained on vast datasets of known indole reactions to predict the outcomes of new synthetic routes, including potential yields and side products. francis-press.comfrancis-press.com This predictive power can significantly reduce the time and resources spent on trial-and-error experimentation in the synthesis of compounds like methyl 6-methyl-1H-indole-4-carboxylate.
Moreover, AI and ML models are being developed to predict the biological activities of novel indole derivatives. nih.gov By analyzing the structural features of thousands of compounds and their known biological effects, these models can identify promising candidates for drug discovery. For example, a model could predict the potential of this compound or its derivatives to interact with specific biological targets, guiding further experimental investigation. The use of AI in retrosynthetic analysis can also propose novel and more efficient synthetic routes to target indole structures that may not be apparent to human chemists. acs.org
Table 1: Applications of AI/ML in Indole Chemistry
| Application Area | Description | Potential Impact on this compound Research |
| Reaction Prediction | Algorithms predict the products, yields, and optimal conditions for chemical reactions. francis-press.comrsc.org | Faster and more efficient synthesis optimization. |
| Retrosynthetic Analysis | AI proposes synthetic pathways for target molecules. acs.org | Discovery of novel and more economical synthetic routes. |
| Property Prediction | Models forecast physicochemical and biological properties of new compounds. | Early-stage assessment of drug-likeness and potential therapeutic applications. |
| De Novo Drug Design | AI generates novel molecular structures with desired properties. | Design of new derivatives with enhanced biological activity. |
Exploration of Novel Synthetic Pathways
While classical methods for indole synthesis remain valuable, the future lies in the development of more efficient, versatile, and sustainable synthetic pathways. openmedicinalchemistryjournal.combeilstein-journals.org For this compound, this includes the exploration of C-H activation reactions, which allow for the direct functionalization of the indole core without the need for pre-functionalized starting materials. francis-press.comfrancis-press.com This approach offers a more atom-economical and environmentally friendly way to create derivatives.
Multicomponent reactions (MCRs) are another area of growing interest for the synthesis of complex indole structures in a single step from simple starting materials. rsc.orgdergipark.org.tracs.org The development of novel MCRs could provide rapid access to a diverse library of derivatives of this compound for biological screening. Furthermore, advancements in catalysis, including the use of earth-abundant metals and photoredox catalysis, are expected to provide milder and more selective methods for indole synthesis and functionalization. beilstein-journals.org
Design of Indole Carboxylates as Probes for Undiscovered Biological Mechanisms
Indole carboxylates, including this compound, can be designed as chemical probes to investigate and uncover new biological mechanisms. nih.gov These molecules can be modified with reporter tags, such as fluorescent groups or photoaffinity labels, to allow for the visualization and identification of their cellular targets. nih.govmdpi.com By observing where these probes accumulate in cells and what proteins they interact with, researchers can gain insights into previously unknown biological pathways.
For instance, a derivative of this compound could be synthesized with a photoactivatable group. Upon exposure to light, this probe would form a covalent bond with its binding partner, allowing for its isolation and identification. This technique, known as photoaffinity labeling, is a powerful tool for discovering the targets of bioactive small molecules and elucidating their mechanisms of action. nih.gov
Advanced Computational Methodologies for Predictive Modeling
Beyond AI and ML, other advanced computational methodologies are becoming indispensable in indole chemistry research. nih.govrsc.org Quantum mechanics (QM) calculations, for example, can provide detailed insights into the electronic structure of this compound, helping to explain its reactivity and spectroscopic properties. mdpi.com Molecular docking and molecular dynamics (MD) simulations are used to model the interaction of indole derivatives with biological macromolecules, such as enzymes and receptors. nih.govmdpi.com
These computational tools can predict the binding affinity and mode of interaction of a ligand with its target, providing a rational basis for the design of more potent and selective inhibitors or modulators. nih.govnih.gov For example, docking studies could be used to predict how this compound might bind to a specific enzyme, and MD simulations could then be used to assess the stability of this interaction over time. mdpi.com This information is invaluable for the iterative process of drug design and optimization.
Sustainable and Scalable Synthesis of Indole Derivatives
There is a growing emphasis in the chemical industry on the development of sustainable and scalable synthetic processes. rsc.orgresearchgate.net For the production of this compound and its derivatives, this means moving away from hazardous reagents and solvents and developing greener alternatives. openmedicinalchemistryjournal.comacs.orgresearchgate.net This includes the use of water as a solvent, biodegradable catalysts, and energy-efficient reaction conditions, such as microwave-assisted synthesis. openmedicinalchemistryjournal.commdpi.com
Furthermore, the development of scalable synthesis routes is crucial for the translation of promising research findings into practical applications. nih.govresearchgate.net A synthetic pathway that works well on a small laboratory scale may not be feasible for large-scale production. Therefore, future research will focus on developing robust and efficient synthetic methods that can be readily scaled up to produce commercially viable quantities of indole derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for methyl 6-methyl-1H-indole-4-carboxylate, and how can reaction efficiency be optimized?
- Methodology : The compound is synthesized via esterification of 6-methyl-1H-indole-4-carboxylic acid with methanol or methylating agents. In a reported antiviral study, esterification with 5-chloropyridin-3-ol under coupling conditions (e.g., DCC/DMAP or EDC/HOBt) yielded the ester derivative in 83% purity. Key parameters include stoichiometric control of the alcohol, reaction temperature (room temperature to 60°C), and purification via recrystallization or flash chromatography .
- Optimization : Monitor reaction progress using TLC or LC-MS. Adjust catalyst loading (e.g., DMAP at 0.1–0.3 eq.) and solvent polarity (e.g., DCM or THF) to suppress side reactions like dimerization.
Q. Which spectroscopic techniques are critical for characterizing this compound, and what are the expected spectral markers?
- Methodology :
- ¹H NMR : Look for the indole NH proton (~10–12 ppm, broad singlet), methyl ester resonance (~3.9 ppm, singlet), and aromatic protons (6.8–8.5 ppm, multiplet patterns). Substituent effects from the 6-methyl group split aromatic proton signals .
- IR : Confirm ester C=O stretching (~1700–1750 cm⁻¹) and indole N-H stretching (~3400 cm⁻¹).
- Mass Spectrometry : Expect [M+H]⁺ at m/z 204.1 (C₁₁H₁₁NO₂⁺).
Q. How can crystallization conditions be standardized for X-ray diffraction studies of this compound derivatives?
- Methodology : Use slow evaporation in mixed solvents (e.g., DCM/hexane or EtOAc/MeOH) to grow single crystals. For derivatives with poor solubility, employ vapor diffusion. Validate unit-cell parameters using SHELX (e.g., SHELXL-2018 for refinement) and visualize molecular packing with ORTEP-3 .
Advanced Research Questions
Q. How can conflicting data between computational modeling and experimental crystallography be resolved for this compound?
- Methodology :
- Structural Validation : Cross-check torsion angles and bond lengths against the Cambridge Structural Database (CSD). Use PLATON (integrated in SHELX) to detect disorders or twinning .
- Energy Minimization : Compare DFT-optimized geometries (e.g., B3LYP/6-31G*) with experimental data. Discrepancies >0.05 Å in bond lengths suggest solvent effects or crystal-packing forces .
Q. What strategies are effective in designing structure-activity relationship (SAR) studies for this compound in antiviral research?
- Methodology :
- Substituent Variation : Replace the 6-methyl group with halogens (e.g., 6-F, 6-Cl) or electron-withdrawing groups to modulate electronic effects. Test ester hydrolysis to the free carboxylic acid for solubility-activity trade-offs .
- Biological Assays : Use pseudovirus neutralization assays (e.g., SARS-CoV-2 3CLpro inhibition) with IC₅₀ calculations. Corrogate data with molecular docking (e.g., AutoDock Vina) to identify key binding interactions .
Q. How can synthetic byproducts or degradation products of this compound be identified and mitigated during scale-up?
- Methodology :
- HPLC-PDA/MS Analysis : Use reverse-phase C18 columns (ACN/water gradient) to separate impurities. Characterize major byproducts via HRMS and 2D NMR (e.g., COSY, HSQC) .
- Process Optimization : Introduce scavenger resins (e.g., polymer-bound DMAP) to trap unreacted reagents. Control reaction pH (<7) to prevent ester hydrolysis.
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points for this compound?
- Methodology :
- Purity Assessment : Perform DSC (differential scanning calorimetry) to detect polymorphs or hydrate formation. Compare with literature values for analogues (e.g., methyl indole-3-carboxylate mp = 140–146°C) .
- Computational Adjustments : Apply group contribution methods (e.g., Joback-Reid) with corrections for crystal lattice energy.
Key Tools and Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
